3-Acetyl-5-hydroxybenzaldehyde
Description
Structure
3D Structure
Properties
CAS No. |
583060-40-6 |
|---|---|
Molecular Formula |
C9H8O3 |
Molecular Weight |
164.16 g/mol |
IUPAC Name |
3-acetyl-5-hydroxybenzaldehyde |
InChI |
InChI=1S/C9H8O3/c1-6(11)8-2-7(5-10)3-9(12)4-8/h2-5,12H,1H3 |
InChI Key |
UXXCCFATYRDBSF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)C=O)O |
Origin of Product |
United States |
Chemical Reactivity and Derivatization Strategies of the Chemical Compound
Reactions of the Aldehyde Moiety
The aldehyde functional group in 3-Acetyl-5-hydroxybenzaldehyde is a key site for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives. Its reactivity is characterized by nucleophilic additions, condensations, and redox reactions.
Nucleophilic Addition Reactions
The carbonyl carbon of the aldehyde group is electrophilic and susceptible to attack by nucleophiles. libretexts.orgpressbooks.pub This fundamental reaction proceeds via the formation of a tetrahedral alkoxide intermediate, which is then typically protonated to yield an alcohol. libretexts.orgpressbooks.pub The general mechanism involves the nucleophile bonding to the carbonyl carbon, causing the rehybridization of this carbon from sp² to sp³. libretexts.org Aldehydes are generally more reactive than ketones in nucleophilic addition reactions due to both steric and electronic factors. vpscience.orglibretexts.org The presence of only one bulky substituent on the aldehyde's carbonyl carbon results in less steric hindrance for the approaching nucleophile compared to the two substituents on a ketone. libretexts.org
Condensation Reactions (e.g., Schiff base formation, thiosemicarbazone synthesis)
Condensation reactions of the aldehyde group are pivotal in constructing larger, more complex molecules. These reactions involve the initial nucleophilic addition to the carbonyl group, followed by the elimination of a water molecule. jmchemsci.com
Schiff Base Formation: Schiff bases, or imines, are formed through the condensation of the aldehyde with primary amines. sciencepublishinggroup.com This reaction involves a nucleophilic attack by the amine on the carbonyl carbon, forming a hemiaminal intermediate, which then dehydrates to form the C=N double bond of the Schiff base. sciencepublishinggroup.com These compounds and their metal complexes are of significant interest due to their wide range of biological activities and applications in coordination chemistry. jmchemsci.commdpi.com
Thiosemicarbazone Synthesis: Similarly, this compound can react with thiosemicarbazide (B42300) to form the corresponding thiosemicarbazone. nih.govresearchgate.netrroij.com This reaction is a condensation process where the primary amino group of thiosemicarbazide attacks the carbonyl carbon of the aldehyde. researchgate.netijcce.ac.ir Thiosemicarbazones are versatile ligands known for their ability to form stable complexes with various metal ions. nih.govijcce.ac.irorientjchem.org
Table 1: Examples of Condensation Reactions
| Reactant | Product Type | Key Features |
|---|---|---|
| Primary Amine | Schiff Base (Imine) | Formation of a C=N double bond; products are important in medicinal chemistry and as ligands. jmchemsci.com |
Oxidation and Reduction Pathways
The aldehyde group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.
Oxidation: The aldehyde group of this compound can be selectively oxidized to the corresponding carboxylic acid. A common method for this transformation is the use of potassium permanganate (B83412) (KMnO₄) solution. acs.org For instance, the selective oxidation of the aldehyde group in a related compound, 3-acetyl-6-methoxybenzaldehyde, was achieved using a saturated solution of potassium permanganate. acs.org Another efficient method for the oxidation of electron-rich aromatic aldehydes involves using an improved aqueous basic hydrogen peroxide system in methanol. researchgate.net The progress of such oxidation reactions can be monitored by observing the disappearance of the characteristic absorbance maxima of KMnO₄. rsc.org
Reduction: The aldehyde can be reduced to the corresponding primary alcohol. A common and effective reducing agent for this purpose is sodium borohydride (B1222165) (NaBH₄). biosynth.comrsc.org The reduction kinetics of aldehydes with NaBH₄ can be monitored using UV-vis spectroscopy. rsc.org
Reactions of the Hydroxyl Moiety
The phenolic hydroxyl group on the aromatic ring of this compound provides another reactive site for derivatization, primarily through reactions involving the oxygen atom.
O-Alkylation and O-Acylation Reactions
O-Alkylation: The hydroxyl group can be converted to an ether through O-alkylation. This reaction typically involves deprotonation of the hydroxyl group with a base to form a more nucleophilic phenoxide ion, which then reacts with an alkylating agent, such as an alkyl halide. arabjchem.orgmdpi.com For example, the O-alkylation of a similar compound, quinacetophenone, was achieved using alkylating agents like 2-cyanobenzyl bromide in the presence of cesium carbonate (Cs₂CO₃). arabjchem.org Another approach involves the use of methanesulfonates of alcohols for the O-alkylation of N-hydroxycarbamates, followed by deprotection. organic-chemistry.org
O-Acylation: Esterification of the hydroxyl group, or O-acylation, is a common protection strategy in organic synthesis. scirp.org This can be achieved by reacting the phenol (B47542) with an acylating agent like acetyl chloride or acetic anhydride (B1165640). scirp.orgresearchgate.net Cobalt(II) chloride has been reported as an efficient catalyst for the O-acylation of phenols with acetyl chloride under solvent-free conditions. scirp.org The reaction of m-hydroxybenzaldehyde with acetic anhydride can lead to acylation. researchgate.net
Table 2: O-Alkylation and O-Acylation Reactions
| Reaction Type | Reagents | Product Type |
|---|---|---|
| O-Alkylation | Alkyl halide, Base (e.g., Cs₂CO₃) | Ether |
Complexation with Metal Ions and Coordination Chemistry
The hydroxyl group, often in conjunction with the adjacent acetyl or a derivatized aldehyde group, can participate in the formation of metal complexes. researchgate.netbohrium.combohrium.com The deprotonated hydroxyl group acts as an anionic oxygen donor, which can coordinate to a metal center.
Schiff bases and thiosemicarbazones derived from this compound are particularly effective ligands in coordination chemistry. researchgate.netacs.org The hydroxyl group, along with the imine nitrogen and sometimes another donor atom from the amine or thiosemicarbazide moiety, can form a chelate ring with a metal ion. For example, Schiff base ligands can act as bidentate or polydentate ligands, coordinating with metal ions through the phenolic oxygen and the azomethine nitrogen. jmchemsci.comacs.org Similarly, thiosemicarbazones can coordinate to metal ions through the sulfur atom and the azomethine nitrogen. acs.org The resulting metal complexes often exhibit interesting structural, spectroscopic, and magnetic properties. mdpi.comacs.org
Reactions of the Acetyl Moiety
The acetyl group of this compound is a key site for various chemical modifications, enabling the synthesis of a wide array of derivatives.
The α-carbon of the acetyl group in aldehydes and ketones can undergo halogenation in the presence of an acid catalyst. libretexts.orgambeed.com This reaction proceeds through the formation of an enol intermediate. libretexts.orglibretexts.org The rate of this reaction is dependent on the concentration of the ketone and the acid, but not on the halogen concentration, indicating that the formation of the enol is the rate-determining step. libretexts.orglibretexts.org While specific examples for this compound are not prevalent in the searched literature, the general mechanism is well-established for ketones. libretexts.orgambeed.com For instance, α-bromo ketones can be synthesized and are useful intermediates for creating α,β-unsaturated ketones through dehydrobromination. libretexts.org
Aldol (B89426) condensation is a fundamental carbon-carbon bond-forming reaction where an enol or enolate reacts with a carbonyl compound. srmist.edu.inlibretexts.org This reaction can be used to synthesize β-hydroxy aldehydes or ketones, which can then be dehydrated to form α,β-unsaturated carbonyl compounds. srmist.edu.inlibretexts.org
The acetyl group of this compound can participate in aldol condensation reactions. For example, the reaction of 3-acetylcoumarin (B160212) derivatives with various aldehydes can lead to the formation of chalcone-like structures. bas.bg A study on the aldol condensation of 3-acetylcoumarin derivatives showed that the reaction's outcome is influenced by the substituents on the aromatic ring. bas.bg
Furthermore, the acetyl group can undergo Claisen-Schmidt condensation, a type of crossed aldol condensation, with aromatic aldehydes to form chalcones. jst.go.jp These chalcones are precursors for the synthesis of flavonoids and isoflavonoids. jst.go.jp A highly efficient method for synthesizing carbonyl chalcones with a free aldehyde group has been described using BF3–Et2O as a reagent. jst.go.jp
Cycloaddition reactions are powerful tools for constructing cyclic compounds. mdpi.com The acetyl group in derivatives of this compound can be involved in such reactions. For instance, 3-acetylcoumarins, which can be synthesized from related starting materials, undergo Diels-Alder reactions with dienes. mdpi.com Specifically, the reaction of 3-acetylcoumarins with 2,3-dimethyl-1,3-butadiene (B165502) under solvent-free conditions yields tetrahydro-dibenzopyran derivatives. mdpi.com
1,3-dipolar cycloaddition is another important reaction type for synthesizing five-membered heterocycles. nih.govfiveable.me While direct examples with this compound were not found, the acetyl moiety can be a precursor to structures that participate in these reactions.
The acetyl group of this compound is a versatile handle for the construction of various heterocyclic rings through annulation reactions.
Pyrazole (B372694) Formation:
Pyrazoles can be synthesized from chalcones, which are in turn derived from the aldol condensation of acetyl compounds. The reaction of chalcones with hydrazine (B178648) hydrate (B1144303) is a common method for preparing pyrazole derivatives. researchgate.net For instance, substituted chalcones react with hydrazine hydrate in the presence of glacial acetic acid to yield 1-acetyl-3-aryl-5-(substituted)pyrazoles. researchgate.net One-pot, three-component procedures also exist for the synthesis of 3,5-disubstituted 1H-pyrazoles, involving the condensation of an aldehyde, tosylhydrazine, and a terminal alkyne. organic-chemistry.org
Oxadiazole Formation:
The acetyl group is instrumental in the synthesis of 1,3,4-oxadiazole (B1194373) derivatives. A common synthetic route involves the reaction of a hydrazide with an aldehyde to form a hydrazone, which is then cyclized with acetic anhydride to yield a 3-acetyl-2,5-disubstituted-1,3,4-oxadiazoline. mdpi.comjournalagent.com This method has been used to synthesize a variety of oxadiazole derivatives with potential biological activities. mdpi.comnih.gov For example, heating aroylhydrazones with acetic anhydride leads to condensative cyclization and the formation of 3-acetyl-2,5-diaryl-2,3-dihydro-1,3,4-oxadiazoles. journalagent.com
The following table summarizes the formation of pyrazole and oxadiazole from acetyl-containing precursors.
| Precursor Containing Acetyl Group | Reagents | Heterocyclic Product | Reference |
| Chalcone (B49325) (from Aldol Condensation) | Hydrazine Hydrate, Acetic Acid | 1-Acetyl-3-aryl-5-(substituted)pyrazole | researchgate.net |
| Hydrazone (from Hydrazide & Aldehyde) | Acetic Anhydride | 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazoline | mdpi.com |
| Aroylhydrazone | Acetic Anhydride | 3-Acetyl-2,5-diaryl-2,3-dihydro-1,3,4-oxadiazole | journalagent.com |
Cycloaddition Reactions
Integrated Reactivity: Tandem and Multicomponent Reactions
The multiple reactive sites of this compound and its derivatives make them suitable substrates for tandem and multicomponent reactions, which allow for the efficient construction of complex molecules in a single step. mdpi.comrsc.org These reactions are highly atom-economical and can generate molecular diversity. mdpi.commdpi.com
For example, a three-component reaction involving an aldehyde, an alkyl acrylate, and a dialkylmalonate can be catalyzed by an organocatalyst to produce highly functionalized compounds. mdpi.com While a direct application with this compound is not specified, its aldehyde functionality makes it a potential candidate for such transformations.
Furthermore, multicomponent reactions have been utilized for the synthesis of various heterocyclic compounds. A one-pot, four-component condensation reaction of 3-(1H-indol-3-yl)-3-oxopropanenitrile, various aldehydes, 3-acetyl-2H-chromenones, and ammonium (B1175870) acetate (B1210297) has been described for the synthesis of pyridine-3-carbonitrile (B1148548) derivatives. rsc.org This highlights the potential of integrating the reactivity of the acetyl and aldehyde groups in complex transformations.
Spectroscopic Characterization and Structural Elucidation of the Chemical Compound
Advanced Spectroscopic Techniques for Definitive Characterization
A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) offers a comprehensive analysis of the molecular structure of 3-Acetyl-5-hydroxybenzaldehyde.
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For a related compound, 3-hydroxybenzaldehyde (B18108), the aldehydic proton (CHO) appears as a singlet around δ 9.9 ppm. chemicalbook.com Aromatic protons typically resonate in the region of δ 7.1-7.5 ppm. chemicalbook.com The hydroxyl proton signal can vary in position and is often broad.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. The carbonyl carbon of the aldehyde group in 3-hydroxybenzaldehyde is observed around 193 ppm, while the acetyl carbonyl would be expected at a slightly higher field. chemicalbook.com Aromatic carbons generally appear between 115 and 160 ppm. chemicalbook.comoregonstate.edu The methyl carbon of the acetyl group would be found in the upfield region of the spectrum.
2D NMR (HETCOR): Two-dimensional NMR techniques, such as Heteronuclear Correlation (HETCOR) spectroscopy, establish correlations between directly bonded carbon and hydrogen atoms. tecmag.comslideshare.netcsic.es This experiment is crucial for definitively assigning the proton signals to their corresponding carbon atoms in the this compound structure. tecmag.comslideshare.netcsic.es For instance, a cross-peak would be observed between the aldehydic proton and the aldehydic carbon, and between the methyl protons and the methyl carbon of the acetyl group.
Interactive ¹³C NMR Data Table for a Related Compound (3-Hydroxybenzaldehyde)
| Assignment | Chemical Shift (ppm) |
|---|---|
| C=O | ~193 |
| Aromatic C-O | ~158 |
| Aromatic CH | ~115-130 |
Data derived from studies on 3-hydroxybenzaldehyde and general chemical shift ranges. chemicalbook.comoregonstate.edu
Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. libretexts.org
The IR spectrum of this compound is expected to show several key absorption bands:
O-H Stretch: A broad band in the region of 3500-3200 cm⁻¹ indicates the presence of the hydroxyl group. wpmucdn.com
C-H Stretch (aromatic): Peaks just above 3000 cm⁻¹ are characteristic of the C-H bonds on the benzene (B151609) ring. libretexts.org
C=O Stretch (aldehyde and ketone): Strong absorptions between 1700 cm⁻¹ and 1660 cm⁻¹ are indicative of the two carbonyl groups (aldehyde and acetyl). libretexts.orgwpmucdn.com Conjugation with the aromatic ring typically shifts these absorptions to lower wavenumbers.
C=C Stretch (aromatic): Peaks in the 1600-1450 cm⁻¹ region correspond to the carbon-carbon double bonds within the aromatic ring. wpmucdn.com
C-O Stretch: A band in the 1300-1000 cm⁻¹ range is associated with the carbon-oxygen single bond of the hydroxyl group. wpmucdn.com
Interactive FT-IR Data Table for this compound (Expected Peaks)
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Phenolic O-H | Stretch, broad | 3500 - 3200 |
| Aromatic C-H | Stretch | >3000 |
| Aldehyde C=O | Stretch | ~1700 - 1680 |
| Acetyl C=O | Stretch | ~1680 - 1660 |
| Aromatic C=C | Stretch | 1600 - 1450 |
| Phenolic C-O | Stretch | 1300 - 1200 |
Data based on typical IR absorption ranges for the respective functional groups. wpmucdn.comlibretexts.org
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. libretexts.orguzh.ch The presence of the benzene ring, aldehyde, and acetyl groups in this compound creates an extended conjugated system that absorbs UV light.
The spectrum is expected to show absorptions corresponding to π → π* and n → π* transitions. uzh.ch The π → π* transitions, which are typically more intense, arise from the promotion of electrons from bonding to anti-bonding π orbitals within the aromatic and carbonyl systems. uzh.ch The n → π* transitions, which are generally weaker, involve the excitation of a non-bonding electron (from the oxygen atoms) to an anti-bonding π* orbital. uzh.ch The extent of conjugation influences the wavelength of maximum absorption (λmax); more extensive conjugation generally leads to a shift to longer wavelengths (a bathochromic or red shift). For a related azo-substituted benzaldehyde (B42025), absorption peaks were noted at 237, 266, 337, and 377 nm. aip.org
Interactive UV-Vis Data Table for a Related Azo-Benzaldehyde Derivative
| Transition Type | Wavelength (λmax) |
|---|---|
| π → π* | 237 nm, 266 nm, 337 nm |
| n → π* | 377 nm, 470 nm (shoulder) |
Data from a study on 3-[(E)-(4-acetylphenyl)diazenyl]-4-hydroxybenzaldehyde. aip.org
High-resolution mass spectrometry (HRMS) is an essential technique for accurately determining the molecular weight and elemental formula of a compound. rsc.org HRMS can measure the mass-to-charge ratio (m/z) of an ion to several decimal places, allowing for the unambiguous determination of its molecular formula. rsc.orgscispace.com
For this compound (C₉H₈O₃), the exact mass can be calculated. HRMS analysis would be expected to show a molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ that corresponds precisely to this calculated mass, thereby confirming the elemental composition.
Interactive HRMS Data Table for this compound
| Ion Type | Molecular Formula | Calculated Exact Mass |
|---|---|---|
| [M]⁺ | C₉H₈O₃ | 164.0473 |
| [M+H]⁺ | C₉H₉O₃ | 165.0552 |
Calculated values based on the molecular formula.
Ultraviolet-Visible (UV-Vis) Spectroscopy (Electronic Transitions and Conjugation)
X-ray Diffraction Studies for Solid-State Molecular Structure
Interactive Crystallographic Data Table for a Related Compound (Acridine-3-hydroxybenzaldehyde Cocrystal)
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P-1 |
Data from a study on a cocrystal containing 3-hydroxybenzaldehyde. researchgate.net
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (carbon, hydrogen, and oxygen) in a compound. The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula. tandfonline.comresearchgate.net
For this compound (C₉H₈O₃), the theoretical elemental composition can be calculated. A close agreement between the experimental and theoretical values provides strong evidence for the purity and proposed molecular formula of the compound.
Interactive Elemental Analysis Data Table for this compound (C₉H₈O₃)
| Element | Theoretical % |
|---|---|
| Carbon (C) | 65.85 |
| Hydrogen (H) | 4.91 |
| Oxygen (O) | 29.24 |
Theoretical values calculated from the molecular formula.
Qualitative Chemical Tests for Functional Group Confirmation
Qualitative chemical analysis involves the use of simple test-tube reactions to identify the specific functional groups present in an organic compound. For this compound, these tests confirm the presence of its characteristic phenolic hydroxyl, aldehydic, and ketonic moieties. The outcomes of these tests are based on observable changes such as color formation, precipitation, or effervescence. scispace.com
Test for the Phenolic Hydroxyl Group
The presence of a hydroxyl group directly attached to the aromatic ring in this compound gives it phenolic characteristics. The Ferric Chloride test is a standard method for identifying phenols.
Ferric Chloride Test : When a few drops of a neutral ferric chloride solution are added to an aqueous or alcoholic solution of the compound, phenols typically form a distinctively colored complex. ncert.nic.in The reaction with this compound is expected to produce a violet, blue, or green coloration, which is a positive indication of the phenolic -OH group. docbrown.info
Test for the Carbonyl Group (Aldehyde and Ketone)
Both the aldehyde and the acetyl (ketone) groups contain a carbonyl (C=O) function. The 2,4-Dinitrophenylhydrazine (B122626) test is a general test for both aldehydes and ketones.
2,4-Dinitrophenylhydrazine (Brady's) Test : This reagent is used to qualitatively detect the carbonyl functionality. uomustansiriyah.edu.iq In the presence of an acidic catalyst, this compound will react with 2,4-dinitrophenylhydrazine to form a 2,4-dinitrophenylhydrazone. This product is a brightly colored yellow, orange, or red precipitate, confirming the presence of a carbonyl group. uomustansiriyah.edu.iqliu.edu
Test for the Methyl Ketone Group
The acetyl group (-COCH₃) in this compound is a methyl ketone. The iodoform (B1672029) test is specific for methyl ketones and certain alcohols.
Iodoform Test : When warmed with an iodine solution in the presence of sodium hydroxide (B78521), compounds containing a methyl ketone group react to form iodoform (triiodomethane). Iodoform is a pale yellow solid with a characteristic antiseptic smell. uomustansiriyah.edu.iq A positive result with this test would confirm the presence of the acetyl group in the molecule.
The expected results from these qualitative tests are summarized in the table below.
Table 1: Summary of Qualitative Tests for this compound
| Test | Functional Group Targeted | Reagent | Expected Positive Result |
|---|---|---|---|
| Ferric Chloride Test | Phenolic Hydroxyl (-OH) | Neutral Ferric Chloride (FeCl₃) Solution | Formation of a violet, blue, or green color. ncert.nic.indocbrown.info |
| 2,4-DNP (Brady's) Test | Carbonyl (Aldehyde & Ketone) | 2,4-Dinitrophenylhydrazine | Formation of a yellow to orange-red precipitate. uomustansiriyah.edu.iq |
| Tollen's Test | Aldehyde (-CHO) | Ammoniacal Silver Nitrate (Tollen's Reagent) | Formation of a silver mirror or black precipitate. uomustansiriyah.edu.iqstudymind.co.uk |
| Fehling's Test | Aldehyde (-CHO) | Fehling's Solution (A and B) | Formation of a brick-red precipitate (Cu₂O). ncert.nic.in |
| Schiff's Test | Aldehyde (-CHO) | Schiff's Reagent | Restoration of pink/magenta color. ncert.nic.inliu.edu |
| Iodoform Test | Methyl Ketone (-COCH₃) | Iodine in Sodium Hydroxide (I₂/NaOH) | Formation of a pale yellow precipitate (CHI₃). uomustansiriyah.edu.iq |
Computational and Theoretical Studies on the Chemical Compound
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost for the study of molecular systems. It is used to determine the electronic structure of molecules, from which numerous properties can be derived.
A fundamental step in any computational study is the optimization of the molecule's geometry to find its most stable three-dimensional structure. For aromatic molecules with multiple substituents, like 3-Acetyl-5-hydroxybenzaldehyde, this process also involves conformational analysis to identify different spatial arrangements (conformers) arising from the rotation around single bonds, such as the C-C bond connecting the acetyl group to the benzene (B151609) ring and the C-C bond of the aldehyde group.
DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p) or larger), are employed to locate the energy minima on the potential energy surface corresponding to stable conformers. The relative energies of these conformers are then calculated to determine the most stable, or ground-state, conformation. For related hydroxybenzaldehyde compounds, studies have shown that intramolecular hydrogen bonding between the hydroxyl and carbonyl groups plays a critical role in determining the preferred conformation. A thorough analysis for this compound would involve systematically rotating the acetyl and aldehyde groups to map the conformational landscape and identify the global minimum energy structure. This optimized geometry is the foundation for all subsequent property calculations.
Once the optimized geometry is obtained, DFT calculations can predict the vibrational frequencies of the molecule. These frequencies correspond to the various stretching, bending, and torsional motions of the atoms and can be directly compared to experimental infrared (IR) and Raman spectra. The calculation provides a set of normal modes, their corresponding wavenumbers (frequencies), and their intensities.
Theoretical vibrational analysis is invaluable for assigning the peaks observed in experimental spectra to specific molecular motions. For instance, characteristic vibrational modes for this compound would include the O-H stretching of the hydroxyl group, the C=O stretching of both the acetyl and aldehyde groups, and various C-H and C-C stretching and bending modes of the aromatic ring. Studies on similar molecules like other benzaldehyde (B42025) derivatives and acetyl-substituted compounds have demonstrated that DFT calculations can reproduce experimental spectra with a high degree of accuracy, often with the use of a scaling factor to account for anharmonicity and basis set limitations.
A data table of predicted vibrational wavenumbers and their assignments for this compound would be a critical tool for its spectroscopic characterization.
Theoretical calculations are also employed to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a popular and reliable approach for this purpose. The calculation provides the absolute magnetic shielding tensors for each nucleus, which are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).
The accuracy of predicted NMR shifts is highly dependent on the chosen functional and basis set. Comparing calculated chemical shifts with experimental data can help confirm the structure of a synthesized compound and aid in the assignment of complex spectra. For this compound, calculations would predict the chemical shifts for the aromatic protons, the aldehyde proton, the acetyl methyl protons, and the hydroxyl proton, as well as for all the carbon atoms in the molecule. Such a computational NMR study would be particularly useful for distinguishing between different potential conformers or isomers.
The presence of a hydroxyl group ortho to a carbonyl group (aldehyde or ketone) in an aromatic system creates the possibility for an Excited State Intramolecular Proton Transfer (ESIPT) reaction. In this process, upon photoexcitation, the proton from the hydroxyl group is transferred to the oxygen of the carbonyl group, forming a transient keto-tautomer which then relaxes back to the ground state, often with a characteristic, large Stokes-shifted fluorescence.
O-hydroxybenzaldehyde is a classic model system for studying ESIPT. Computational studies on o-hydroxybenzaldehyde and its derivatives use DFT and TD-DFT to map the potential energy surfaces of both the ground and excited states. These calculations can determine whether the proton transfer is a barrierless process or involves an energy barrier, providing insight into the dynamics and efficiency of the ESIPT reaction. Given the structure of this compound, which contains a hydroxyl group meta to the acetyl and aldehyde groups, a direct intramolecular hydrogen bond facilitating ESIPT is not pre-formed as in ortho-substituted systems. However, computational studies could explore the potential for solvent-assisted or large-amplitude conformational changes that might enable such a process, or confirm its absence.
Calculation of Nuclear Magnetic Resonance Chemical Shifts
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions
To understand the electronic absorption properties of a molecule, such as its UV-Visible spectrum, Time-Dependent Density Functional Theory (TD-DFT) is the most common computational method. Starting from the optimized ground-state geometry, TD-DFT calculates the vertical excitation energies, which correspond to the energies of electronic transitions from the ground state to various excited states. It also provides the oscillator strength for each transition, which relates to the intensity of the corresponding peak in the absorption spectrum.
For a molecule like this compound, TD-DFT calculations could predict the wavelengths of maximum absorption (λmax) and help assign these absorptions to specific electronic transitions, such as π→π* or n→π* transitions involving the aromatic ring and the carbonyl groups. Analysis of the molecular orbitals involved (e.g., the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO) provides a deeper understanding of the nature of these transitions, such as whether they involve intramolecular charge transfer (ICT).
Molecular Modeling and Docking Studies
Molecular modeling, and specifically molecular docking, are computational techniques used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), which is typically a protein or other biological macromolecule. This method is crucial in drug discovery for predicting the binding affinity and mode of interaction between a potential drug candidate and its biological target.
A molecular docking study of this compound would involve selecting a relevant protein target and using a docking program (e.g., AutoDock) to place the compound into the protein's active site. The program then scores the different binding poses based on a scoring function that estimates the binding free energy. The results would provide insights into the potential biological activity of the compound by identifying key interactions, such as hydrogen bonds or hydrophobic interactions, with the protein's amino acid residues. Without specific published studies, any such analysis remains hypothetical but represents a critical area for future investigation into the compound's potential applications.
Prediction of Ligand-Receptor Interactions
Molecular docking is a primary computational technique used to predict how a ligand, such as this compound, might bind to a receptor's active site. This method calculates the preferred orientation and conformation of the ligand, resulting in a binding affinity score that estimates the strength of the interaction.
Despite the importance of such predictions, dedicated molecular docking studies and detailed analyses of the ligand-receptor interactions for this compound have not been specifically reported in the surveyed scientific literature. While research exists for derivatives of other related molecules like 4-hydroxybenzaldehyde (B117250) and various chalcones, these findings are not directly applicable to this compound. researchgate.netresearchgate.netdovepress.com
Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Studies
Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies are methods used to correlate the chemical structure of a series of compounds with their biological activity. creative-biostructure.comnih.gov QSAR models use statistical methods to create a mathematical relationship, while SAR studies provide qualitative insights into how specific structural features influence activity. dovepress.com
A review of the literature indicates that no specific QSAR or SAR studies have been conducted on a series of derivatives of this compound. Research in this area tends to focus on broader classes of compounds, such as substituted benzaldehydes in general or more complex molecules synthesized from them, without focusing on the specific substitution pattern of this compound. researchgate.netfrontiersin.org
This sub-discipline of QSAR/SAR involves identifying which parts of a molecule (e.g., specific functional groups, electronic properties, or steric features) are responsible for its biological effects. For a series of related compounds, this allows for the optimization of the lead structure to enhance potency or reduce side effects.
As no dedicated SAR or QSAR studies for this compound derivatives are available, there is no published data correlating its specific structural features—the acetyl group at position 3 and the hydroxyl group at position 5—with any particular biological activities through a systematic series of modifications.
A pharmacophore is an abstract representation of the essential molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for a molecule to interact with a specific biological target. acs.org These models are crucial in virtual screening to identify new potential drug candidates from large chemical databases. researchgate.net
There are no published pharmacophore models specifically developed from or for this compound. While pharmacophore models exist for various classes of compounds, including some derived from hydroxyacetophenones or chalcones, none are specific to the this compound scaffold itself. acs.orgbohrium.comresearchgate.net
Advanced Applications in Chemical and Medicinal Sciences
Role as a Privileged Scaffold and Mechanistic Investigations in Medicinal Chemistry
The unique structural features of 3-Acetyl-5-hydroxybenzaldehyde, namely the presence of acetyl, hydroxyl, and benzaldehyde (B42025) groups, make it a valuable scaffold in medicinal chemistry. These functional groups provide multiple points for modification, allowing for the systematic exploration of structure-activity relationships.
Structure-Activity Relationship (SAR) Studies for Substituted Benzaldehyde Derivatives
Structure-Activity Relationship (SAR) is a critical concept in medicinal chemistry that investigates the correlation between the chemical structure of a compound and its biological activity. pharmacologymentor.comslideshare.net For derivatives of benzaldehyde, SAR studies are instrumental in designing and optimizing new drug candidates by identifying the key structural features required for their therapeutic effects. pharmacologymentor.comslideshare.net
The biological activity of substituted benzaldehyde derivatives is significantly influenced by the nature and position of the substituents on the benzene (B151609) ring. mdpi.com For instance, in a series of benzimidazole-based substituted benzaldehyde derivatives screened for acetylcholinesterase and butyrylcholinesterase inhibition, the position of the substituents was found to directly affect the inhibitory potential. mdpi.com The presence of electron-withdrawing or electron-donating groups, their steric hindrance, and their ability to form hydrogen bonds or other interactions can all modulate the compound's activity.
A study on para-substituted benzaldehyde derivatives demonstrated that the strength of the push/pull electronic nature of the substituent impacts the compound's effect on the conformation of human serum albumin (HSA). nih.gov Specifically, derivatives with stronger push/pull electronic strength had a greater effect on the protein's structure. nih.gov This highlights the importance of electronic effects in the interaction between small molecules and biological macromolecules.
The aldehyde group itself is often crucial for the inhibitory activity of these compounds. It has been suggested that benzaldehyde derivatives may act as inhibitors by forming a Schiff base with a primary amino group within the active site of an enzyme. nih.gov The replacement of the aldehyde group with a carboxyl group can lead to a complete loss of inhibitory potency, underscoring the aldehyde's essential role. nih.gov
Systematic modifications of the benzaldehyde scaffold, such as the introduction of different functional groups at various positions, allow researchers to build a comprehensive understanding of the SAR. This knowledge guides the rational design of more potent and selective inhibitors for specific biological targets.
Enzyme Inhibitory Activity: Mechanisms and In Vitro Evaluation (e.g., Acetylcholinesterase inhibition)
This compound and its derivatives have been investigated for their potential to inhibit various enzymes, with a notable focus on acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. europeanreview.orgpeerj.com The inhibition of AChE helps to maintain levels of the neurotransmitter acetylcholine, which is crucial for cognitive function. peerj.com
The in vitro evaluation of enzyme inhibitory activity is typically performed using spectrophotometric methods, such as the Ellman method for AChE inhibition. ugm.ac.idms-editions.cl This assay measures the activity of the enzyme in the presence of varying concentrations of the inhibitor to determine the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. ms-editions.cl
Derivatives of benzaldehyde have shown a wide range of inhibitory potentials against AChE and butyrylcholinesterase (BChE). mdpi.com For example, a series of benzimidazole (B57391) derivatives incorporating a substituted benzaldehyde moiety displayed IC50 values ranging from micromolar to nanomolar concentrations. mdpi.com The mechanism of inhibition can vary, with some compounds acting as reversible inhibitors that bind to the enzyme's active site or allosteric sites. peerj.com Kinetic studies, such as Lineweaver-Burk plots, can help to elucidate the type of inhibition (e.g., competitive, non-competitive, or mixed-type). researchgate.net
Besides cholinesterases, benzaldehyde derivatives have also been evaluated as inhibitors of other enzymes like tyrosinase and GABA shunt enzymes. nih.govresearchgate.net For instance, 4-hydroxybenzaldehyde (B117250) derivatives have been studied for their inhibitory effects on GABA transaminase (GABA-T) and succinic semialdehyde dehydrogenase (SSADH), with the carbonyl and hydroxyl groups being important for inhibition. researchgate.net
The following table summarizes the acetylcholinesterase inhibitory activity of some substituted benzaldehyde derivatives, demonstrating the impact of different substituents on their potency.
| Compound | Target Enzyme | IC50 (µM) | Reference |
| Benzimidazole Derivative 3 | Acetylcholinesterase | 0.050 ± 0.001 | mdpi.com |
| Benzimidazole Derivative 10 | Acetylcholinesterase | Potent Inhibitor | mdpi.com |
| Donepezil (Standard) | Acetylcholinesterase | 0.016 ± 0.12 | mdpi.com |
| Galanthamine | Acetylcholinesterase | 3.2 | d-nb.info |
| Physostigmine | Acetylcholinesterase | 0.014 | d-nb.info |
| Tacrine | Acetylcholinesterase | 1.0 | d-nb.info |
This table is for illustrative purposes and includes data for various benzaldehyde derivatives and standard inhibitors to provide context for the range of inhibitory activities observed.
Exploration of Molecular Interactions for Biological Targets
Understanding the molecular interactions between a ligand and its biological target is fundamental to drug design. Techniques like molecular docking are employed to predict the binding conformation and affinity of a small molecule within the active site of a protein. nih.govbohrium.com These computational methods provide valuable insights into the non-covalent interactions that govern binding, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.gov
For benzaldehyde derivatives, the hydroxyl and aldehyde groups are key features that can participate in hydrogen bonding with amino acid residues in the active site of an enzyme. The acetyl group in this compound can also contribute to binding through various interactions. Molecular docking studies on benzaldehyde derivatives have revealed that they can bind to the active sites of enzymes like acetylcholinesterase and tyrosinase. mdpi.comnih.gov
In the context of acetylcholinesterase, inhibitors often interact with key residues in the catalytic active site and the peripheral anionic site (PAS). researchgate.net The binding of benzaldehyde derivatives to human serum albumin (HSA) has been shown to be driven primarily by hydrogen bonding and hydrophobic interactions. nih.gov
Molecular docking simulations can also help to rationalize the observed structure-activity relationships. By visualizing the binding modes of different derivatives, researchers can understand why certain substitutions enhance activity while others diminish it. frontiersin.org For example, the introduction of a fluorine atom can enhance binding affinity. This information is crucial for the iterative process of lead optimization in drug discovery.
Applications in Materials Science
The reactivity of the functional groups in this compound also lends itself to applications in materials science, particularly in the synthesis of polymers with specific properties.
Development of Polymeric Materials with Specific Properties (e.g., Electrically Conductive Polymers)
This compound can serve as a monomer or a precursor for the synthesis of various polymeric materials. The aldehyde and hydroxyl groups can participate in polymerization reactions, such as condensation polymerization, to form polymers with tailored properties. researchgate.net
An area of significant interest is the development of electrically conductive polymers. mdpi.com These materials, which possess the electrical properties of metals while retaining the processability of polymers, have applications in various electronic devices. mdpi.comnih.gov Conjugated polymers, such as polyazomethines, can be synthesized using benzaldehyde derivatives as monomers. mdpi.com The resulting polymers can exhibit electrical conductivity, which can be further enhanced by doping. mdpi.com
The synthesis of water-soluble, narrow-band-gap polymers has been achieved through the addition-condensation of pyrrole (B145914) with benzaldehyde derivatives. nih.gov These polymers have potential applications in organic electronics. Furthermore, the functional groups on the benzaldehyde monomer can be used for post-crosslinking reactions, which can improve the stability and conductivity of the resulting polymer films. nih.gov
Intermediates in Complex Organic Synthesis
Beyond its direct applications, this compound is a valuable intermediate in the synthesis of more complex organic molecules. Its functional groups can be selectively modified to build intricate molecular architectures.
The aldehyde group can undergo a variety of reactions, including oxidations, reductions, and condensations. For example, it can be oxidized to a carboxylic acid or reduced to an alcohol. It can also participate in condensation reactions with amines to form Schiff bases, which are themselves versatile intermediates. mdpi.com
The hydroxyl group can be protected to allow for selective reactions at other parts of the molecule. The acetyl group can also be manipulated, for instance, through reactions at the alpha-carbon. The interplay of these functional groups makes this compound a useful building block for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. For example, it can be used in the synthesis of coumarin-oxadiazole derivatives, which have shown biological activity.
Precursors for Diverse Heterocyclic Systems (e.g., pyrazoles, pyrimidines, oxadiazoles, thiazoles, thiophenes)
There is no available scientific literature detailing the use of this compound as a starting material for the synthesis of key heterocyclic compounds such as pyrazoles, pyrimidines, oxadiazoles, thiazoles, or thiophenes.
While the individual functional groups of this compound suggest theoretical pathways to these heterocycles, no published research has demonstrated these transformations. Typically, the synthesis of such ring systems involves condensation reactions where substituted hydrazines, ureas, amidines, or other binucleophiles react with 1,3-dicarbonyl compounds, α-haloketones, or other appropriately functionalized precursors. For example, the construction of a pyrazole (B372694) ring often involves the reaction of a hydrazine (B178648) with a compound containing two electrophilic centers. Similarly, pyrimidine (B1678525) synthesis frequently utilizes a 1,3-dicarbonyl moiety reacting with an amidine or urea.
However, specific reaction conditions, yields, and characterization of products originating from this compound for these purposes are not reported. The potential for intramolecular reactions or conflicting reactivity of the three functional groups (aldehyde, ketone, and phenol) may present synthetic challenges that have yet to be addressed or documented in the literature.
Building Blocks for Natural Product Synthesis
The role of this compound as a building block in the synthesis of natural products is also not documented in available scientific reports. Natural product synthesis relies on a repertoire of well-characterized starting materials and intermediates that allow for the efficient and stereoselective construction of complex molecular architectures. While simpler benzaldehyde and acetophenone (B1666503) derivatives are common in synthetic strategies, this compound has not been cited as a key intermediate or starting material in any published total synthesis of a natural product.
Future Research Directions and Perspectives
Development of Highly Selective and Efficient Synthetic Routes
While methods for the synthesis of substituted hydroxybenzaldehydes exist, the development of more selective and efficient routes to produce 3-Acetyl-5-hydroxybenzaldehyde remains a critical area of research. Current strategies often involve multi-step processes. Future work should aim to develop novel catalytic systems and one-pot reactions to improve yield, reduce waste, and enhance atom economy. rsc.org For instance, exploring new catalysts for the selective oxidation of precursors could provide more direct and environmentally friendly synthetic pathways. researchgate.net The development of such methods is crucial for making this compound more accessible for broader applications in pharmaceuticals and materials science. rsc.org
| Synthetic Approach | Precursor Example | Key Transformation | Potential for Improvement |
| Fries Rearrangement | Substituted phenyl acetate (B1210297) | Acyl group migration | Improved regioselectivity and milder reaction conditions. |
| Vilsmeier-Haack Reaction | 3-Acetylphenol | Formylation | Higher yields and reduced use of hazardous reagents. |
| Selective Oxidation | 3-Acetyl-5-hydroxytoluene | Oxidation of the methyl group | Development of more selective and sustainable oxidation catalysts. |
Integration of Advanced Spectroscopic Techniques for Real-Time Reaction Monitoring
To optimize synthetic routes, the integration of advanced spectroscopic techniques for real-time reaction monitoring is essential. researchgate.net Techniques such as in-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy can provide valuable insights into reaction kinetics, intermediates, and byproduct formation. researchgate.net This data allows for precise control over reaction parameters, leading to improved efficiency and selectivity. Furthermore, picosecond spectroscopy could be employed to investigate the dynamic processes of the excited states of hydroxybenzaldehyde derivatives, offering a deeper understanding of their photophysical properties. acs.org
In-depth Computational Modeling for Elucidating Reaction Mechanisms and Predicting Novel Reactivity
Computational chemistry offers a powerful tool for understanding the intricate details of reaction mechanisms. researchgate.net Density Functional Theory (DFT) calculations can be used to model transition states, calculate activation energies, and predict the most favorable reaction pathways for the synthesis of this compound and its derivatives. beilstein-journals.org Such theoretical studies can guide experimental work by identifying promising reaction conditions and predicting the potential for novel reactivity, thereby accelerating the discovery of new synthetic methodologies. researchgate.netbeilstein-journals.org
Exploration of New Biological Targets and In Vitro Mechanisms of Action
Derivatives of this compound have shown promise in various biological applications. For instance, related Schiff base complexes have been investigated for their antibacterial and antifungal activities. scirp.org Future research should focus on exploring new biological targets and elucidating the in vitro mechanisms of action for this compound and its derivatives. This includes screening against a wider range of pathogens and cancer cell lines, as well as detailed studies to understand how these molecules interact with their biological targets at a molecular level. nih.govnih.gov The development of novel derivatives, such as those incorporating thiazole (B1198619) or coumarin (B35378) moieties, could lead to multi-targeted inhibitors with enhanced therapeutic potential. nih.govfrontiersin.org
| Derivative Class | Potential Biological Activity | Example of Research Focus |
| Schiff Bases | Antibacterial, Antifungal, Anticancer | Synthesis of metal complexes and evaluation of their antimicrobial and cytotoxic effects. scirp.org |
| Thiazole Hybrids | Antiproliferative, Antioxidant | Design of dual inhibitors targeting multiple signaling pathways in cancer. nih.govfrontiersin.org |
| Coumarin Conjugates | Acetylcholinesterase Inhibition | Development of novel agents for the potential treatment of neurodegenerative diseases. ugm.ac.id |
| Hydrazone Derivatives | Acetylcholinesterase Inhibition | Synthesis and evaluation of inhibitory activity against enzymes relevant to Alzheimer's disease. sciencepublishinggroup.com |
Application in Supramolecular Chemistry and Nanotechnology
The ability of this compound to participate in hydrogen bonding and other non-covalent interactions makes it an attractive building block for supramolecular chemistry and nanotechnology. ub.edu Its structure can be incorporated into larger molecular architectures to create functional materials. For example, azo compounds derived from similar hydroxybenzaldehydes have been investigated for their potential in chemical sensing. researchgate.net Future research could explore the use of this compound in the design of novel sensors, molecular cages, and self-assembling nanomaterials with applications in drug delivery and catalysis. mdpi.comrsc.org
Q & A
Q. What are the recommended methodologies for synthesizing 3-Acetyl-5-hydroxybenzaldehyde in laboratory settings?
While specific synthetic routes for this compound are not detailed in the provided evidence, analogous compounds (e.g., 4-hydroxybenzaldehyde derivatives) often employ Friedel-Crafts acetylation or selective protection/deprotection of hydroxyl groups. Researchers should validate reaction conditions (e.g., temperature, catalysts) using thin-layer chromatography (TLC) or HPLC to monitor progress .
Q. How should researchers characterize the purity and structural integrity of this compound?
Utilize a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : Confirm molecular structure via H and C NMR to identify acetyl (-COCH) and hydroxyl (-OH) groups.
- Mass Spectrometry (MS) : Verify molecular weight and fragmentation patterns.
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% recommended for research use) .
Q. What are the solubility properties of this compound in common solvents?
Based on structurally similar aldehydes (e.g., 4-hydroxybenzaldehyde), this compound is likely soluble in polar aprotic solvents (e.g., DMSO, DMF) and ethanol but sparingly soluble in water. Conduct empirical tests using UV-Vis spectroscopy to quantify solubility thresholds .
Q. What safety protocols are critical when handling this compound?
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Work in a fume hood to avoid inhalation of vapors.
- Storage : Keep in a tightly sealed container in a dry, cool environment to prevent degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in stability data for this compound under varying pH conditions?
Design controlled stability studies:
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic addition reactions?
The electron-withdrawing acetyl group reduces electron density at the carbonyl carbon, potentially slowing nucleophilic attack. Conversely, the hydroxyl group may participate in intramolecular hydrogen bonding, altering reactivity. Employ density functional theory (DFT) calculations to map electrostatic potentials and validate with kinetic studies (e.g., reaction rate measurements under varying conditions) .
Q. What experimental strategies optimize the detection of trace degradation products in this compound during long-term storage?
- Analytical Workflow : Use LC-QTOF-MS for high-resolution identification of degradation impurities.
- Forced Degradation Studies : Expose the compound to heat, light, and humidity, then compare chromatographic profiles to untreated samples.
- Validation : Establish a limit of detection (LOD) ≤ 0.1% for impurities .
Q. How do steric and electronic effects influence the crystallinity of this compound?
Perform X-ray diffraction (XRD) to analyze crystal packing. The acetyl group’s steric bulk may disrupt hydrogen-bonding networks typically observed in hydroxybenzaldehydes. Compare with computational models (e.g., Mercury Software) to correlate molecular geometry with crystallographic data .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
